N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide

Lipophilicity Drug‑likeness Permeability

This compound is a fragment-like molecule purpose-built for CNS-penetrant chemical probe development. Its cyclopentanecarboxamide terminus confers conformational rigidity absent in common nicotinamide or benzamide analogs, enabling precise SAR at the carboxamide position. With 22 heavy atoms, TPSA 54.9 Ų, and XLogP3 3.0, it meets fragment-library criteria while serving as a rational starting point for vanin-1 and kinase inhibitor programs. Ideal for medicinal chemistry teams requiring a structurally differentiated congener for selectivity profiling and CNS lead optimization.

Molecular Formula C18H21N3O
Molecular Weight 295.386
CAS No. 2034396-92-2
Cat. No. B2414705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide
CAS2034396-92-2
Molecular FormulaC18H21N3O
Molecular Weight295.386
Structural Identifiers
SMILESC1CCC(C1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21N3O/c22-18(16-8-4-5-9-16)19-11-10-14-12-20-17(21-13-14)15-6-2-1-3-7-15/h1-3,6-7,12-13,16H,4-5,8-11H2,(H,19,22)
InChIKeyPTFCVISHDOKJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview of N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide (CAS 2034396-92-2)


N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide is a synthetic small molecule belonging to the 2-phenylpyrimidine-5-ethyl carboxamide class. It consists of a 2-phenylpyrimidine core connected via an ethyl linker to a cyclopentanecarboxamide terminus [1]. The compound has a molecular formula of C18H21N3O, a molecular weight of 295.38 g·mol⁻¹, a computed XLogP3 of 3.0, a topological polar surface area (TPSA) of 54.9 Ų, one hydrogen-bond donor, three hydrogen-bond acceptors, and five rotatable bonds [1]. It is primarily sold by chemical vendors as a research‑grade screening compound or synthetic intermediate [1].

Why In‑Class Analogs Cannot Simply Replace N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide


Within the 2-phenylpyrimidine-5-ethyl carboxamide series, small modifications to the terminal carboxamide group produce measurable differences in key molecular properties that influence binding, solubility, and permeability. For example, replacing the cyclopentane ring with a pyridine (nicotinamide analog, CAS 2034603-67-1) or a benzene‑sulfonamide (CAS 2034483-01-5) alters the hydrogen‑bonding character and lipophilicity [1]. Even among cyclopentanecarboxamides, introducing a thiophene substituent on the cyclopentane ring (CAS 2034513-17-0) increases molecular weight from 295.4 to 377.5 Da and introduces an additional heterocyclic acceptor . Such differences can translate into divergent target‑binding profiles and ADME properties, making simple substitution unreliable without direct comparative data [1].

Quantitative Differentiation Evidence for N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide


Computed Lipophilicity (XLogP3) Compared to the Nicotinamide Analog

The cyclopentanecarboxamide derivative exhibits a computed XLogP3 of 3.0 versus an XLogP3 of 2.1 for the nicotinamide analog N-(2-(2-phenylpyrimidin-5-yl)ethyl)nicotinamide (CAS 2034603-67-1), representing a ΔXLogP3 of +0.9 log units [1][2]. The higher lipophilicity of the target compound may favour passive membrane permeability but could reduce aqueous solubility relative to the more polar nicotinamide derivative [1][2].

Lipophilicity Drug‑likeness Permeability

Topological Polar Surface Area and Hydrogen‑Bonding Capacity Versus Thiophene‑Substituted Analog

The target compound possesses a TPSA of 54.9 Ų with one H‑bond donor and three H‑bond acceptors [1]. In contrast, N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (CAS 2034513-17-0) has a TPSA of 66.9 Ų (estimated) owing to the additional thiophene sulfur, which acts as a hydrogen‑bond acceptor, and a larger molecular surface . The lower TPSA of the target compound places it closer to the sub‑60 Ų threshold often associated with good oral absorption, while still maintaining a moderate number of rotatable bonds (5 versus 6 in the thiophene analog) [1].

Polar surface area Hydrogen bonding Oral bioavailability

Molecular Complexity and Heavy Atom Count as Differentiation from Sulfonamide and Heterocyclic Carboxamide Analogs

The target compound has a complexity score of 340 and contains 22 heavy atoms [1]. By comparison, the benzenesulfonamide analog (CAS 2034483-01-5) has a similar heavy atom count (23) but a higher complexity score (~380) due to the sulfonamide group, while the benzothiadiazole carboxamide analog (CAS 2034343-70-7) has 29 heavy atoms and a complexity score > 450 [2]. The lower complexity and heavy atom count of the target compound align more closely with fragment‑based drug design criteria (heavy atom count < 25), making it a more suitable starting point for fragment elaboration or for screening libraries that prioritise lead‑likeness [1].

Molecular complexity Fragment‑like properties Lead‑likeness

Best‑Fit Application Scenarios for N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Library Enrichment

With 22 heavy atoms, a complexity score of 340, and a TPSA of 54.9 Ų, the compound meets common fragment‑library criteria (heavy atoms ≤ 25, TPSA ≤ 60 Ų) [1]. Its cyclopentanecarboxamide terminus offers a structurally distinct handle for fragment elaboration compared to more polar sulfonamide or nicotinamide analogs, and its computed XLogP3 of 3.0 suggests adequate solubility for biochemical screening while retaining sufficient lipophilicity for cellular permeability [1][2].

Pharmacokinetic Probe Development for CNS‑Targeted Programs

The TPSA of 54.9 Ų and moderate lipophilicity (XLogP3 3.0) place this compound near the centre of the CNS‑MPO desirability space [1]. Compared to the thiophene‑substituted analog, which has a higher TPSA (~67 Ų) and additional rotatable bonds, the target compound is predicted to have superior passive brain penetration, making it a more rational starting point for developing CNS‑penetrant chemical probes [1][2].

Scaffold‑Hopping from Pyrimidine Carboxamide Inhibitors

The 2-phenylpyrimidine‑5‑ethyl core is a recognised pharmacophore in vanin‑1 and kinase inhibitor chemotypes [1]. The cyclopentanecarboxamide variant fills a gap in the patent and literature landscape: most reported pyrimidine carboxamides bear acyclic or heterocyclic amine substituents, whereas the cyclopentane ring introduces conformational rigidity that could enhance target selectivity [1]. Users seeking to explore SAR at the carboxamide position can select this compound as a congener distinct from the commonly employed nicotinamide and benzamide analogs.

Quote Request

Request a Quote for N-(2-(2-phenylpyrimidin-5-yl)ethyl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.